

Boc-His(Tos)-OH molecular weight and empirical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-His(Tos)-OH**

Cat. No.: **B558301**

[Get Quote](#)

Technical Guide: Boc-His(Tos)-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical properties and application of N^{α} -tert-butyloxycarbonyl- N^{m} -tosyl-L-histidine, commonly known as **Boc-His(Tos)-OH**. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies.

Core Properties of Boc-His(Tos)-OH

Boc-His(Tos)-OH is an amino acid derivative where the alpha-amino group is protected by a Boc group, and the imidazole side chain of histidine is protected by a tosyl (Tos) group. This dual protection scheme is fundamental for its controlled incorporation into a growing peptide chain.

Quantitative Data

The key quantitative molecular data for **Boc-His(Tos)-OH** are summarized below.

Property	Value	Citations
Molecular Weight	409.5 g/mol (also cited as 409.46 g/mol)	[1] [2] [3] [4]
Empirical Formula	C ₁₈ H ₂₃ N ₃ O ₆ S	[1]
CAS Number	35899-43-5	

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-His(Tos)-OH is primarily utilized in Boc-based solid-phase peptide synthesis.[\[5\]](#) The Boc group serves as a temporary protecting group for the N-terminus, which is removed under moderately acidic conditions, while the tosyl group on the imidazole side chain provides more permanent protection that is typically removed during the final cleavage of the peptide from the resin.[\[6\]](#)

The tosyl protecting group is advantageous due to its cost-effectiveness.[\[7\]](#) However, it is less effective at preventing racemization compared to other protecting groups like Dnp (2,4-dinitrophenyl).[\[7\]](#)[\[8\]](#) A notable characteristic of the tosyl group is its lability under certain coupling conditions; it can be prematurely cleaved by HOBt (Hydroxybenzotriazole), which is often used to suppress racemization during the coupling step.[\[8\]](#)[\[9\]](#) Therefore, when using coupling reagents that generate HOBt, such as HBTU, or when HOBt is added as a co-reagent, alternative activation methods for **Boc-His(Tos)-OH** are recommended.[\[5\]](#)[\[9\]](#) Studies have shown that using the BOP reagent with minimal amounts of diisopropylethylamine (DIEA) can lead to less racemization compared to using DCC.[\[10\]](#)[\[11\]](#)

General Experimental Protocol: Boc-SPPS Coupling of Boc-His(Tos)-OH

This protocol outlines a single coupling cycle for incorporating a **Boc-His(Tos)-OH** residue into a peptide chain synthesized on a solid support (e.g., MBHA resin) using a Boc-based strategy.

1. Resin Preparation:

- Start with the peptide-resin which has a free amino group from the previous deprotection step.
- Neutralize the resin-bound amine salt. This is typically achieved by washing the resin with a 5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[\[6\]](#)
- Wash the resin thoroughly with DCM and then DMF to remove excess base and prepare for coupling.

2. Amino Acid Activation:

- In a separate vessel, dissolve **Boc-His(Tos)-OH** (typically 2-4 equivalents relative to the resin substitution) in DMF.
- Add a coupling reagent. For instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.[\[12\]](#)
- Add DIEA (2-4 equivalents) to the activation mixture.
- Note: As the tosyl group can be cleaved by HOBT, activation methods that do not involve or generate HOBT are preferred to maintain side-chain protection.[\[5\]](#)[\[9\]](#)

3. Coupling Reaction:

- Add the activated **Boc-His(Tos)-OH** solution to the prepared resin.
- Agitate the mixture at room temperature for a period of 1-2 hours to ensure the reaction goes to completion.
- The progress of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (Kaiser) test, to detect any remaining free primary amines.

4. Washing:

- After the coupling is complete, drain the reaction vessel.

- Wash the peptide-resin thoroughly with DMF followed by DCM to remove any unreacted reagents and byproducts.

5. Deprotection of the $\text{N}\alpha$ -Boc Group:

- To prepare for the next coupling cycle, remove the $\text{N}\alpha$ -Boc protecting group.
- Treat the peptide-resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[6] This step is usually performed for about 20-30 minutes.
- The cleavage of the Boc group generates a tert-butyl cation, which can be scavenged to prevent side reactions.[6]
- Following deprotection, wash the resin extensively with DCM and DMF to remove TFA and prepare for the next coupling cycle (neutralization step).

This cycle is repeated for each amino acid to be added to the peptide chain.

Workflow Visualization

The following diagram illustrates the general workflow of a single cycle in Boc-based solid-phase peptide synthesis, as described in the protocol.

[Click to download full resolution via product page](#)

Caption: Boc-SPPS Cycle for Amino Acid Incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Boc-His(Tos)-OH | 35899-43-5 | BLH-2109 | Biosynth [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Boc-His(Tos)-OH molecular weight and empirical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558301#boc-his-tos-oh-molecular-weight-and-empirical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com